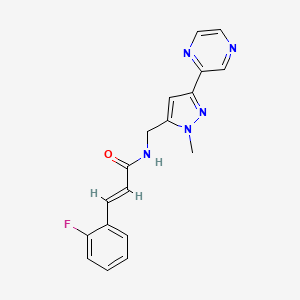
(E)-3-(2-fluorophenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Compound X involves several steps. Researchers have reported various synthetic routes, including palladium-catalyzed cross-coupling reactions, amidation, and cyclization. Precise details on the synthetic methodology, reagents, and reaction conditions can be found in the literature .
Molecular Structure Analysis
Compound X adopts a planar conformation due to the conjugated system formed by the acrylamide double bond and the aromatic rings. The fluorophenyl group imparts electron-withdrawing properties, affecting its overall reactivity. The pyrazolylmethyl substituent contributes to the compound’s steric and electronic features. X-ray crystallography studies have elucidated its precise three-dimensional arrangement .
Chemical Reactions Analysis
Compound X exhibits interesting reactivity patterns. It readily undergoes nucleophilic addition at the acrylamide double bond, leading to the formation of various derivatives. Additionally, it participates in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of diverse aryl groups. Researchers have explored its reactivity with electrophiles, nucleophiles, and radical initiators .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The scientific research on compounds related to "(E)-3-(2-fluorophenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acrylamide" includes the synthesis and characterization of new pyrazole and pyrazolone derivatives. These compounds are synthesized through various chemical reactions and characterized by different analytical techniques such as IR, MS, NMR, and elemental analysis. For example, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and explored their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Liquid Crystalline Properties
Some research has focused on the liquid crystalline properties of pyrazolone derivatives, indicating their potential for applications in materials science. For instance, Thaker et al. (2013) synthesized mesogenic homologous series containing 1,3,5-trisubstituted pyrazolone derivatives and investigated their liquid crystalline behaviors, revealing enantiotropic nematic and smectic A mesophases in these compounds (Thaker, Solanki, Patel, & Patel, 2013).
Fluorescence Quenching Studies
Another area of application is in fluorescence quenching studies to probe the exposure of tryptophan residues in proteins, where acrylamide derivatives serve as quenchers. This application provides valuable insights into protein structure and dynamics. Eftink and Ghiron (1976) demonstrated the use of acrylamide as an efficient quencher for tryptophanyl fluorescence, which aids in sensing the degree of exposure of tryptophan residues in proteins (Eftink & Ghiron, 1976).
Chemoselectivity and Catalytic Applications
Research also encompasses the exploration of chemoselectivity and catalytic applications of pyrazole derivatives. For instance, studies on the synthesis of functionalized bis-pyrazolyl ketones and their reaction with hydrazine hydrate highlight the versatility of pyrazole compounds in organic synthesis (Hassaneen & Shawali, 2013).
Safety And Hazards
Compound X should be handled with care due to its potential toxicity. Researchers must follow standard laboratory safety protocols, including the use of appropriate personal protective equipment (PPE). Detailed safety data, including LD50 values and potential hazards, are available in safety data sheets .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-3-(2-fluorophenyl)-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O/c1-24-14(10-16(23-24)17-12-20-8-9-21-17)11-22-18(25)7-6-13-4-2-3-5-15(13)19/h2-10,12H,11H2,1H3,(H,22,25)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDGRWQWZFIUOD-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C=CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)/C=C/C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-fluorophenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

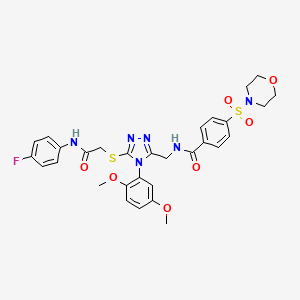
![3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2697342.png)
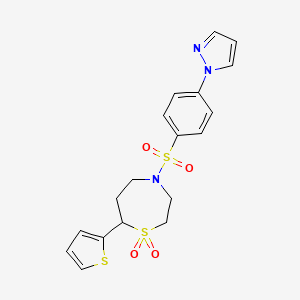
![3-[(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide](/img/structure/B2697344.png)
![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2697345.png)

![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-4-methoxypyrimidine](/img/structure/B2697347.png)
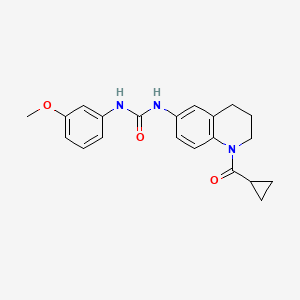
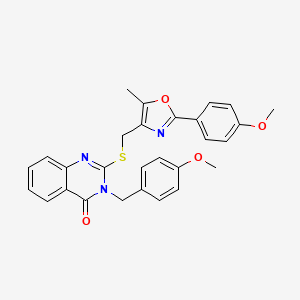
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2697352.png)
![Methyl 2-{[(2-chloropyridin-4-yl)formamido]sulfonyl}benzoate](/img/structure/B2697353.png)
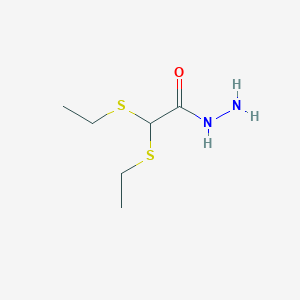
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2697356.png)
![3-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2697360.png)